molecular formula C10H13NO3 B14517897 2,3,4,5-Tetramethyl-4-nitrocyclohexa-2,5-dien-1-one CAS No. 62622-58-6

2,3,4,5-Tetramethyl-4-nitrocyclohexa-2,5-dien-1-one

Cat. No.: B14517897
CAS No.: 62622-58-6
M. Wt: 195.21 g/mol
InChI Key: USFZZRBYSPSKPQ-UHFFFAOYSA-N
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Description

2,3,4,5-Tetramethyl-4-nitrocyclohexa-2,5-dien-1-one is an organic compound that belongs to the class of nitrocyclohexadienones. This compound is characterized by the presence of four methyl groups and a nitro group attached to a cyclohexadienone ring. It is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetramethyl-4-nitrocyclohexa-2,5-dien-1-one can be achieved through the nitration of tetramethylbenzene derivatives. One common method involves the direct action of cold fuming nitric acid on 1,2,3,4-tetramethyl-5,6-dinitrobenzene, resulting in the formation of the desired compound in high yield . Under mild conditions, 5,6-dihalogeno-1,2,3,4-tetramethylbenzenes can also be converted into a mixture that includes this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale nitration reactions and the use of appropriate nitrating agents can be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetramethyl-4-nitrocyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nitric acid, halogenated benzenes, and other nitrating agents. Reaction conditions typically involve controlled temperatures and the use of solvents like acetone .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nitration reactions can yield mono-nitrated aromatic compounds .

Scientific Research Applications

2,3,4,5-Tetramethyl-4-nitrocyclohexa-2,5-dien-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetramethyl-4-nitrocyclohexa-2,5-dien-1-one involves its ability to act as a nitrating agent. The nitro group in the compound facilitates the transfer of a nitro group to other aromatic compounds, resulting in nitration. This process typically involves the formation of a nitronium ion (NO2+) as an intermediate, which then reacts with the aromatic substrate .

Comparison with Similar Compounds

2,3,4,5-Tetramethyl-4-nitrocyclohexa-2,5-dien-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of methyl and nitro groups, which imparts distinct reactivity and selectivity in chemical reactions.

Properties

CAS No.

62622-58-6

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2,3,4,5-tetramethyl-4-nitrocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C10H13NO3/c1-6-5-9(12)7(2)8(3)10(6,4)11(13)14/h5H,1-4H3

InChI Key

USFZZRBYSPSKPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(C1(C)[N+](=O)[O-])C)C

Origin of Product

United States

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